Orantinib

Description

This compound is an orally bioavailable receptor tyrosine kinase inhibitor. SU6668 binds to and inhibits the autophosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby inhibiting angiogenesis and cell proliferation. SU6668 also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

an antiangiogenic agent

Structure

3D Structure

Propriétés

IUPAC Name |

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFDRBXTEDBWCZ-ZROIWOOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

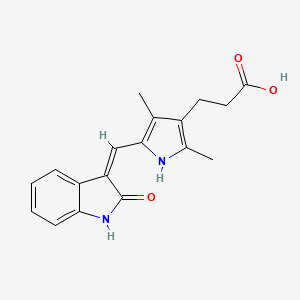

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017164 |

Source

|

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210644-62-5, 252916-29-3 |

Source

|

| Record name | SU6668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orantinib's Mechanism of Action in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orantinib (also known as SU6668 or TSU-68) is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor.[1][2] It demonstrates potent anti-angiogenic and antitumor activities by primarily targeting key receptors involved in endothelial cell signaling and proliferation.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound in endothelial cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[5] This process is largely driven by the activation of receptor tyrosine kinases (RTKs) on endothelial cells by various growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[6][7] this compound competitively inhibits the ATP-binding sites of the intracellular kinase domains of their respective receptors, thereby blocking downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[4][8][9]

Core Mechanism of Action

This compound exerts its effects by inhibiting the autophosphorylation of several key receptor tyrosine kinases expressed on endothelial cells.[1] The primary targets are:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR/Flk-1): The main mediator of VEGF-driven angiogenesis, crucial for endothelial cell proliferation, migration, and survival.[9][10]

-

Platelet-Derived Growth Factor Receptor β (PDGFRβ): Involved in the recruitment of pericytes and smooth muscle cells, which are essential for the maturation and stability of new blood vessels.[6]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): FGF signaling promotes endothelial cell proliferation and migration.[11]

By inhibiting these receptors, this compound effectively disrupts the signaling pathways that drive tumor angiogenesis.[5]

Quantitative Data Summary

The inhibitory activity of this compound against its target kinases has been quantified in various cell-free and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki).

| Parameter | Target Kinase | Value | Assay Type | Reference |

| Ki | PDGFRβ | 8 nM | Cell-free | [8][12] |

| FGFR1 | 1.2 µM | Cell-free | [4][12] | |

| VEGFR-1 (Flt-1) | 2.1 µM | Cell-free | [12] | |

| IC50 | PDGFRβ | 8 nM | Cell-free | [4] |

| c-Kit | 0.1 - 1 µM | Cell-based | [8][12] | |

| FGFR1 | 1.2 µM | Cell-free | [4] | |

| VEGFR-1 (Flt-1) | 2.1 µM | Cell-free | [4] | |

| VEGFR-2 | > 50 µM | Cell-based (HUVEC) | [12] | |

| VEGFR | 36 µM | Cell-based (NIH3T3) | [12] |

Table 1: Inhibitory Activity of this compound (Cell-Free and Kinase Assays)

| Biological Effect | Cell Line | Stimulant | IC50 Value | Reference |

| Mitogenesis Inhibition | HUVEC | VEGF | 0.34 µM | [3][8] |

| HUVEC | FGF | 9.6 µM | [8][12] | |

| Proliferation Inhibition | HUVEC | rhFGF2 | > 50 µM | [12] |

| MO7E (c-Kit) | SCF | 0.29 µM | [8] | |

| Cytotoxicity | HUVEC | - | 8.9 µg/ml | [13] |

| TMK-1 (Gastric Cancer) | - | 22.6 µg/ml | [13] | |

| MKN-45 (Gastric Cancer) | - | 31.8 µg/ml | [13] | |

| MKN-74 (Gastric Cancer) | - | 26.7 µg/ml | [13] |

Table 2: Functional Inhibition by this compound in Endothelial and Other Cells

Signaling Pathways Targeted by this compound

This compound disrupts the downstream signaling cascades initiated by VEGF, PDGF, and FGF. Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues, creating docking sites for various signaling proteins. This leads to the activation of multiple pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and migration.[6][7][14] this compound's inhibition of receptor phosphorylation prevents the activation of these critical downstream effectors.[8][12] For instance, it has been shown to inhibit the phosphorylation of ERK1/2, a downstream event of c-Kit activation.[8][12]

Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

Receptor Tyrosine Kinase Phosphorylation Assay (Western Blot)

This assay is used to determine the inhibitory effect of this compound on the ligand-stimulated phosphorylation of target receptors in endothelial cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell basal media supplemented with 0.5% FBS for 24 hours prior to the experiment to induce quiescence.[8]

-

Drug Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.03-10 µM) or vehicle control (DMSO) for 1 hour.[8]

-

Ligand Stimulation: Cells are then stimulated with a specific ligand (e.g., 100 ng/mL VEGF) for 10 minutes to induce receptor phosphorylation.[8]

-

Cell Lysis: Following stimulation, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for the total receptor protein to ensure equal loading.

Caption: Workflow for Western Blot analysis of receptor phosphorylation.

Endothelial Cell Mitogenesis/Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells in response to growth factors.

Methodology:

-

Cell Seeding: HUVECs are seeded in 96-well plates and allowed to attach overnight.

-

Serum Starvation: The cells are then serum-starved for 24 hours to synchronize them in a quiescent state.

-

Drug and Ligand Treatment: The cells are treated with various concentrations of this compound in the presence or absence of a mitogen like VEGF or FGF.

-

Proliferation Measurement (e.g., BrdU or MTT assay):

-

BrdU Assay: After a set incubation period (e.g., 24-48 hours), 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the wells. BrdU is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU is then quantified using an anti-BrdU antibody in an ELISA-based assay.[13]

-

MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured, which correlates with the number of viable cells.[13]

-

-

Data Analysis: The results are expressed as a percentage of the control (cells treated with the mitogen alone), and the IC50 value is calculated.

Caption: Logical flow of an endothelial cell proliferation assay.

Conclusion

This compound is a potent inhibitor of key receptor tyrosine kinases that are fundamental to angiogenesis. Its mechanism of action in endothelial cells is well-characterized, involving the competitive inhibition of ATP binding to VEGFR2, PDGFRβ, and FGFR1. This leads to the suppression of downstream signaling pathways, ultimately resulting in the inhibition of endothelial cell proliferation and mitogenesis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on anti-angiogenic therapies. Further investigation into the nuanced effects of this compound on the tumor microenvironment and potential resistance mechanisms will continue to be a valuable area of research.

References

- 1. Facebook [cancer.gov]

- 2. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Vascular endothelial growth factor (VEGF) and VEGF receptor inhibitors in the treatment of renal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: SU6668 Downstream Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU6668, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant potential in oncology research due to its potent anti-angiogenic and anti-tumor properties. This technical guide provides a comprehensive analysis of the downstream signaling pathways modulated by SU6668. By competitively inhibiting the ATP-binding sites of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1), SU6668 effectively abrogates the signaling cascades that drive tumor proliferation, survival, and angiogenesis. This document details the molecular mechanisms of action, presents quantitative data on its inhibitory activities, provides detailed experimental protocols for its study, and visualizes the complex signaling networks using Graphviz diagrams.

Introduction to SU6668

SU6668 is a synthetic small molecule that functions as a potent and selective inhibitor of several receptor tyrosine kinases crucial for tumor progression.[1][2] Its primary targets are VEGFR2 (also known as KDR or Flk-1), PDGFRβ, and FGFR1.[3] By simultaneously blocking these key signaling pathways, SU6668 offers a multi-pronged approach to cancer therapy, primarily by inhibiting angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[2] Additionally, SU6668 has been shown to directly impact tumor cell proliferation and survival.[4]

Mechanism of Action and Target Inhibition

SU6668 exerts its inhibitory effects by competing with ATP for the binding site within the catalytic domain of the target receptor tyrosine kinases.[5] This prevents the autophosphorylation of the receptors upon ligand binding, a critical step in the activation of downstream signaling pathways.

Quantitative Inhibition Data

The inhibitory potency of SU6668 against its primary targets has been quantified in numerous studies. The half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) are summarized below.

| Target Kinase | Assay Type | IC50 / Ki Value | Reference(s) |

| PDGFRβ | Cell-free (Ki) | 8 nM | [4] |

| PDGFRβ | Enzyme Assay (IC50) | 0.06 µM | [3] |

| VEGFR2 (KDR) | Enzyme Assay (IC50) | 2.4 µM | [3] |

| FGFR1 | Enzyme Assay (IC50) | 3.0 µM | [3] |

| c-Kit | Cellular (IC50) | 0.1 - 1 µM | [4] |

Downstream Signaling Pathways Modulated by SU6668

The inhibition of VEGFR2, PDGFRβ, and FGFR1 by SU6668 leads to the suppression of multiple downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways. These pathways are central to cellular processes such as proliferation, survival, migration, and angiogenesis.

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical downstream effector of all three primary targets of SU6668. Activation of this pathway promotes cell survival by inhibiting apoptosis. Studies have demonstrated that SU6668 treatment leads to a significant reduction in the phosphorylation of AKT, indicating a blockade of this pro-survival pathway.[6]

Inhibition of the RAS/MAPK Signaling Pathway

The RAS/MAPK pathway, also known as the ERK pathway, is another major signaling route downstream of the RTKs targeted by SU6668. This pathway is a key regulator of cell proliferation and differentiation. SU6668 has been shown to inhibit the phosphorylation of ERK1/2, a central component of this cascade, thereby impeding cell cycle progression and proliferation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SU6668.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the effect of SU6668 on the phosphorylation status of target RTKs and downstream signaling proteins like AKT and ERK.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HUVECs, DU145 prostate cancer cells) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of SU6668 (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of SU6668 on the kinase activity of its target RTKs.

Protocol:

-

Plate Preparation: Coat 96-well microtiter plates with a substrate peptide (e.g., poly-Glu,Tyr 4:1) overnight at 4°C. Block with 1% BSA in PBS.

-

Enzyme and Inhibitor Addition: Add the purified recombinant kinase domain of the target RTK (e.g., GST-Flk-1) to the wells. Add serial dilutions of SU6668 or a vehicle control.

-

Kinase Reaction: Initiate the kinase reaction by adding a solution containing ATP and MgCl2. Incubate at room temperature for a specified time (e.g., 20 minutes).

-

Detection: Stop the reaction and quantify the amount of substrate phosphorylation using an anti-phosphotyrosine antibody conjugated to HRP and a colorimetric substrate.

-

Data Analysis: Determine the IC50 value of SU6668 by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of SU6668 on the proliferation of endothelial or tumor cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of SU6668 concentrations for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

Conclusion

SU6668 is a potent inhibitor of VEGFR2, PDGFRβ, and FGFR1, key drivers of tumor angiogenesis and proliferation. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the suppression of critical downstream signaling pathways, including the PI3K/AKT and RAS/MAPK cascades. The experimental protocols detailed in this guide provide a framework for the robust evaluation of SU6668 and other multi-targeted kinase inhibitors in a research and drug development setting. The comprehensive understanding of its molecular interactions and cellular effects underscores the therapeutic potential of SU6668 in cancer treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SU6668 modulates prostate cancer progression by downregulating MTDH/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

TSU-68: A Multi-Targeted Inhibitor of Tumor Angiogenesis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. TSU-68 (also known as Orantinib or SU6668) is a potent, orally active, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are pivotal in driving angiogenesis. This document provides a comprehensive technical overview of TSU-68's mechanism of action, its inhibitory effects on key signaling pathways, and detailed methodologies for preclinical evaluation. Quantitative data from various studies are summarized to provide a clear comparison of its efficacy. This guide is intended for researchers, scientists, and professionals in the field of oncology drug development.

Introduction

TSU-68 is a synthetic kinase inhibitor that targets the adenosine (B11128) triphosphate (ATP)-binding pocket of several key RTKs, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs)[1]. By competitively inhibiting the phosphorylation of these receptors, TSU-68 effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis[1][2]. Its multi-targeted approach offers the potential for a more robust anti-angiogenic and antitumor effect compared to agents that inhibit a single pathway.

Mechanism of Action: Targeting Key Angiogenic Pathways

TSU-68 exerts its anti-angiogenic effects by simultaneously inhibiting three critical signaling pathways involved in tumor neovascularization.

Inhibition of VEGFR Signaling

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptors, particularly VEGFR-2 (also known as KDR or Flk-1), is a primary driver of angiogenesis. TSU-68 competitively binds to the ATP-binding site of VEGFR-2, inhibiting its autophosphorylation and subsequent downstream signaling. This leads to the suppression of endothelial cell proliferation and migration[3][4].

Inhibition of PDGFR Signaling

Platelet-Derived Growth Factor (PDGF) and its receptor PDGFR are crucial for the recruitment and stabilization of pericytes, which are essential for the structural integrity of newly formed blood vessels. By inhibiting PDGFR-β autophosphorylation, TSU-68 disrupts the interaction between endothelial cells and pericytes, leading to vessel destabilization and regression[1][4].

Inhibition of FGFR Signaling

The Fibroblast Growth Factor (FGF)/FGFR axis is another important pathway in angiogenesis, contributing to endothelial cell proliferation, migration, and differentiation. TSU-68's inhibition of FGFR1 trans-phosphorylation further contributes to its broad-spectrum anti-angiogenic activity[1][4].

Figure 1: TSU-68 Mechanism of Action.

Quantitative Data Summary

The inhibitory activity of TSU-68 has been quantified in various biochemical and cellular assays. The following tables summarize the key potency data.

Table 1: Biochemical Inhibition of Receptor Tyrosine Kinases

| Target Kinase | Assay Type | Potency (Ki) | Potency (IC50) | Reference(s) |

| PDGFRβ | Autophosphorylation | 8 nM | 0.06 µM | [3][4][5] |

| FGFR1 | Trans-phosphorylation | 1.2 µM | 3.0 µM | [3][4][5] |

| VEGFR-1 (Flt-1) | Trans-phosphorylation | 2.1 µM | - | [3][4] |

| VEGFR-2 (KDR/Flk-1) | Trans-phosphorylation | - | 2.4 µM | [5] |

| c-kit | Autophosphorylation | - | 0.1-1 µM | [4][6] |

| Aurora kinase B | Kinase Assay | - | 35 nM | [5] |

| Aurora kinase C | Kinase Assay | - | 210 nM | [5] |

Table 2: Cellular Anti-Angiogenic Activity

| Cell Type | Assay | Ligand | Potency (IC50) | Reference(s) |

| HUVECs | Mitogenesis | VEGF | 0.34 µM | [4][6] |

| HUVECs | Mitogenesis | FGF | 9.6 µM | [4][6] |

| MO7E | Proliferation | SCF | 0.29 µM |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-angiogenic activity of TSU-68.

In Vitro Receptor Tyrosine Kinase Inhibition Assay

This assay determines the direct inhibitory effect of TSU-68 on the kinase activity of isolated recombinant receptors.

Objective: To determine the IC50 or Ki value of TSU-68 for VEGFR, PDGFR, and FGFR kinases.

Materials:

-

Recombinant human VEGFR-2, PDGFR-β, and FGFR1 kinase domains.

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

ATP (at or near the Km value for each kinase).

-

Specific peptide substrate for each kinase.

-

TSU-68 stock solution (in DMSO).

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of the recombinant kinase and its corresponding substrate in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

-

Inhibitor Dilution: Prepare a serial dilution of TSU-68 in kinase buffer. A typical starting range could be from 1 nM to 100 µM. Also, prepare a DMSO-only control.

-

Reaction Initiation: In a 96-well plate, add the kinase/substrate solution to each well. Then, add the serially diluted TSU-68 or DMSO control.

-

ATP Addition: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for In Vitro Kinase Inhibition Assay.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional tube-like structures, a crucial step in angiogenesis.

Objective: To evaluate the effect of TSU-68 on the in vitro morphogenesis of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial cell growth medium (e.g., EGM-2).

-

Basement membrane extract (BME), such as Matrigel™ or Geltrex™.

-

TSU-68.

-

24-well or 96-well plates.

-

Inverted microscope with imaging capabilities.

Procedure:

-

Plate Coating: Thaw the BME on ice. Using pre-cooled pipette tips, coat the wells of a 24-well or 96-well plate with a thin layer of BME (approximately 250 µl for a 24-well plate).

-

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of TSU-68 or vehicle control (DMSO). Seed the cells onto the solidified BME (e.g., 1.2 x 10^5 cells per well for a 24-well plate).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Imaging and Quantification: Observe and photograph the formation of tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Xenograft Study

This model evaluates the antitumor and anti-angiogenic efficacy of TSU-68 in a living organism.

Objective: To determine the effect of TSU-68 on the growth of human tumor xenografts in immunodeficient mice.

Materials:

-

Human tumor cell line (e.g., HT-29 colon carcinoma, U-87MG glioblastoma).

-

Immunodeficient mice (e.g., BALB/c nude or SCID mice).

-

TSU-68 formulated for oral administration.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer TSU-68 orally to the treatment group at a specified dose and schedule (e.g., 200 mg/kg, twice daily)[2]. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

-

Endpoint: Continue the treatment for a defined period (e.g., 16-28 days)[2]. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the TSU-68 treated and control groups.

Figure 3: Workflow for an In Vivo Tumor Xenograft Study.

Conclusion

TSU-68 is a potent inhibitor of key receptor tyrosine kinases involved in tumor angiogenesis. Its ability to simultaneously target VEGFR, PDGFR, and FGFR signaling pathways provides a multi-pronged attack on the tumor vasculature. Preclinical data consistently demonstrate its efficacy in inhibiting endothelial cell proliferation and migration, disrupting tube formation, and suppressing tumor growth in vivo. The detailed protocols provided in this guide offer a framework for the continued investigation and development of TSU-68 and other multi-targeted anti-angiogenic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Orantinib's Potent Inhibition of PDGFR-β Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orantinib, also known as SU6668, is a synthetically developed, orally bioavailable small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It has been a subject of significant interest in oncology research due to its ability to modulate key signaling pathways involved in tumor angiogenesis and cell proliferation.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effects on the phosphorylation of the Platelet-Derived Growth Factor Receptor-beta (PDGFR-β). This document will detail quantitative data, experimental protocols, and visual representations of the associated signaling pathways and workflows.

Mechanism of Action: Competitive Inhibition of ATP Binding

This compound exerts its inhibitory effect on PDGFR-β through a competitive mechanism with respect to adenosine (B11128) triphosphate (ATP).[3][4] The binding of the platelet-derived growth factor (PDGF) ligand to the extracellular domain of PDGFR-β induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[5] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for cell growth and proliferation. This compound, by occupying the ATP-binding pocket of the PDGFR-β kinase domain, prevents this autophosphorylation, thereby blocking the downstream signaling cascade.[3][4]

Beyond its potent activity against PDGFR-β, this compound also demonstrates inhibitory effects against other RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[6][7] However, it shows minimal to no activity against the Epidermal Growth Factor Receptor (EGFR), highlighting a degree of selectivity in its kinase inhibition profile.[6][7]

Quantitative Data Summary

The inhibitory potency of this compound against PDGFR-β has been quantified in both cell-free biochemical assays and cell-based functional assays. The following table summarizes the key quantitative metrics.

| Assay Type | Parameter | Value | Cell Line/System | Reference(s) |

| Cell-Free Kinase Assay | Ki | 8 nM | Isolated PDGFRβ kinase | [3][7][8] |

| Cell-Free Kinase Assay | IC50 | 0.008 µM | Isolated PDGFRβ kinase | [1] |

| Cell-Based Assay | IC50 | 0.1 µM | NIH-3T3 cells overexpressing PDGFRβ | [8] |

Experimental Protocols

This section details the methodologies employed to ascertain the inhibitory effect of this compound on PDGFR-β phosphorylation.

Cell-Based PDGFR-β Phosphorylation Assay (Western Blot)

This protocol is adapted from studies investigating the cellular activity of this compound.[4][9]

1. Cell Culture and Treatment:

-

Cell Line: NIH-3T3 murine fibroblasts engineered to overexpress human PDGFR-β.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.

-

Serum Starvation: To reduce basal levels of receptor phosphorylation, cells are serum-starved for 24 hours in DMEM containing 0.1% FBS prior to the experiment.

-

This compound Treatment: this compound (SU6668) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The stock is then diluted to the desired final concentrations (e.g., 0.03 µM to 10 µM) in the serum-free medium. Cells are pre-incubated with this compound for 1-2 hours.

2. PDGF Stimulation:

-

Following pre-incubation with this compound, cells are stimulated with recombinant human PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C to induce PDGFR-β autophosphorylation.

3. Cell Lysis:

-

The cell culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

4. Protein Quantification and Western Blotting:

-

The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated PDGFR-β (e.g., anti-phospho-PDGFR-β Tyr751).

-

Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total PDGFR-β.

Cell-Free PDGFR-β Kinase Assay

This protocol outlines a general procedure for assessing the direct inhibitory activity of this compound on the isolated PDGFR-β kinase domain.

1. Reagents and Materials:

-

Recombinant human PDGFR-β kinase domain.

-

A suitable kinase substrate (e.g., a synthetic peptide containing a tyrosine residue).

-

Adenosine triphosphate (ATP).

-

This compound (SU6668) at various concentrations.

-

Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[10]

-

A method for detecting kinase activity, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[11]

2. Assay Procedure:

-

The kinase reaction is set up in a multi-well plate.

-

The recombinant PDGFR-β kinase, the substrate, and varying concentrations of this compound are pre-incubated in the kinase reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

3. Data Analysis:

-

The percentage of kinase inhibition is calculated for each this compound concentration relative to a DMSO control.

-

The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Visualizations

PDGFR-β Signaling Pathway and Inhibition by this compound

Caption: PDGFR-β signaling and this compound's inhibitory mechanism.

Experimental Workflow for Cell-Based Phosphorylation Assay

Caption: Workflow for assessing PDGFR-β phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SU6668 inhibits Flk-1/KDR and PDGFRbeta in vivo, resulting in rapid apoptosis of tumor vasculature and tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Orantinib's Inhibition of the c-kit Receptor

This technical guide provides a comprehensive overview of this compound (also known as SU6668 and TSU-68), focusing on its mechanism of action as an inhibitor of the c-kit receptor tyrosine kinase. This document details the quantitative measures of its inhibitory activity, the experimental protocols used to determine its efficacy, and visual representations of the relevant signaling pathways and experimental workflows.

This compound is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor.[1] It has been investigated for its therapeutic potential in various cancers by inhibiting angiogenesis and cell proliferation.[1][2] A key target of this compound is the c-kit receptor, a member of the type III receptor tyrosine kinase family.[3] The c-kit receptor and its ligand, stem cell factor (SCF), play a crucial role in cell survival, proliferation, and differentiation.[4][5] Dysregulation of the c-kit signaling pathway, often through activating mutations, is a known driver in several malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis.[4][6]

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of several receptor tyrosine kinases, including c-kit.[7] By blocking the ATP binding pocket, this compound prevents the autophosphorylation of the receptor, which is the critical initial step in the activation of downstream signaling cascades.[1][7] This inhibition of c-kit autophosphorylation has been demonstrated in various cell-based assays.[8][9]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound's inhibitory action on c-kit and other kinases has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for its efficacy.

| Target Kinase | Inhibitory Metric | Value (µM) | Assay Type | Reference |

| c-kit | IC50 | 0.1 - 1 | Tyrosine Autophosphorylation in MO7E cells | [7][8] |

| c-kit | IC50 | 0.29 | SCF-induced proliferation of MO7E cells | [8][10] |

| PDGFRβ | Ki | 0.008 | Cell-free assay | [7][8] |

| Flk-1/KDR (VEGFR2) | Ki | 2.1 | Cell-free assay | [8] |

| FGFR1 | Ki | 1.2 | Cell-free assay | [8] |

| PDGFRβ | IC50 | 0.06 | Not Specified | [11] |

| VEGFR2 | IC50 | 2.4 | Not Specified | [11] |

| FGFR1 | IC50 | 3.0 | Not Specified | [11] |

| EGFR | IC50 | >100 | Not Specified | [11] |

c-kit Signaling Pathway and its Inhibition by this compound

The binding of Stem Cell Factor (SCF) to the extracellular domain of the c-kit receptor induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[5] This activation initiates multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are vital for cell proliferation and survival.[4] this compound exerts its effect by preventing this initial autophosphorylation step.

Caption: c-kit signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following sections describe generalized protocols for key experiments used to characterize this compound's effect on c-kit.

In Vitro Kinase Assay (for IC50/Ki Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated c-kit kinase domain.

1. Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[12]

-

Enzyme and Substrate: Recombinant human c-kit kinase domain and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are diluted in kinase buffer.[13]

-

ATP Solution: [γ-³²P]ATP or [γ-³³P]ATP is prepared at the desired concentration (e.g., 10 µM).[12][13]

-

Inhibitor Dilutions: A serial dilution of this compound is prepared in DMSO.

2. Assay Procedure:

-

In a 96-well plate, add the c-kit enzyme, substrate, and this compound dilutions.[4]

-

Initiate the kinase reaction by adding the ATP solution.[4]

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[4]

-

Stop the reaction by adding a stop solution (e.g., EDTA).[12]

3. Detection and Data Analysis:

-

The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter.[12]

-

The percentage of inhibition for each this compound concentration is calculated relative to a no-inhibitor control.

-

IC50 values are determined by fitting the data to a dose-response curve.[4]

Cell-Based c-kit Autophosphorylation Assay

This assay assesses the inhibitory effect of a compound on c-kit autophosphorylation within a cellular context.

1. Cell Culture and Treatment:

-

Human myeloid leukemia MO7E cells, which express c-kit, are cultured in appropriate media.[9]

-

Cells are serum-starved to reduce basal kinase activity.[14]

-

The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).[14]

-

c-kit is activated by adding its ligand, SCF (e.g., 250 ng/mL), for a short period (e.g., 15 minutes).[14]

2. Cell Lysis and Immunoprecipitation:

-

Cells are harvested and lysed.

-

The c-kit receptor is immunoprecipitated from the cell lysates using an anti-c-kit antibody.[14]

3. Western Blotting:

-

The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is probed with an anti-phosphotyrosine antibody to detect the level of c-kit autophosphorylation.[14]

-

The membrane is subsequently stripped and reprobed with an anti-c-kit antibody to confirm equal loading of the c-kit protein.[14]

4. Data Analysis:

-

The intensity of the phosphotyrosine bands is quantified and normalized to the total c-kit protein.

-

The inhibition of phosphorylation at different this compound concentrations is used to determine the cellular IC50.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cells that are dependent on c-kit signaling for their growth.

1. Cell Culture and Treatment:

-

MO7E cells are seeded in a 96-well plate in the presence of SCF to stimulate proliferation.[9]

-

Serial dilutions of this compound are added to the wells.

2. Incubation and Viability Measurement:

-

The plate is incubated for a defined period (e.g., 48-72 hours).[15]

-

Cell viability is assessed using a suitable method, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.[15]

3. Data Analysis:

-

The percentage of proliferation inhibition is calculated for each this compound concentration.

-

The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Caption: General experimental workflow for characterizing a c-kit inhibitor.

Conclusion

This compound (SU6668) is a potent inhibitor of the c-kit receptor tyrosine kinase, demonstrating activity in both biochemical and cellular assays.[7][8][9] Its mechanism of action involves the competitive inhibition of ATP binding, leading to a blockade of receptor autophosphorylation and the subsequent arrest of downstream signaling pathways that are critical for cell proliferation and survival. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on c-kit inhibitors and their therapeutic applications in oncology.

References

- 1. Facebook [cancer.gov]

- 2. This compound - AdisInsight [adisinsight.springer.com]

- 3. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The antiangiogenic protein kinase inhibitors SU5416 and SU6668 inhibit the SCF receptor (c-kit) in a human myeloid leukemia cell line and in acute myeloid leukemia blasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abmole.com [abmole.com]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. ashpublications.org [ashpublications.org]

- 15. ashpublications.org [ashpublications.org]

Orantinib (SU6668): A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orantinib (also known as SU6668 or TSU-68) is an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor.[1] Developed initially by SUGEN (now Pfizer), it has been investigated in numerous preclinical and clinical studies for its anti-angiogenic and anti-tumor properties.[2][3] this compound functions primarily as an ATP-competitive inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor progression, namely the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[2][4] This document provides an in-depth technical guide to the kinase selectivity profile of this compound, including quantitative inhibition data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Kinase Selectivity Profile of this compound (SU6668)

The inhibitory activity of this compound has been characterized against a range of protein kinases. The data presented below, compiled from multiple sources, highlights its potent activity against VEGFR, PDGFR, and FGFR families, as well as its effects on other kinases.

Biochemical Kinase Inhibition Data

| Target Kinase | Inhibition Value (IC₅₀/Kᵢ) | Value Type | Notes |

| Primary Targets | |||

| PDGF-Rβ | 8 nM[2][5] | Kᵢ | Strongest potency observed against PDGFR autophosphorylation in cell-free assays.[2] |

| PDGF-Rβ | 60 nM[1] | IC₅₀ | |

| VEGF-R1 (Flt-1) | 2.1 µM[2][5] | IC₅₀/Kᵢ | |

| VEGF-R2 (KDR/Flk-1) | 2.4 µM[1] | IC₅₀ | |

| FGF-R1 | 1.2 µM[2][5] | IC₅₀/Kᵢ | |

| FGF-R1 | 3.0 µM[1] | IC₅₀ | |

| Other Notable Targets | |||

| c-Kit (SCF Receptor) | 0.1 - 1 µM[2] | IC₅₀ | Inhibition of stem cell factor (SCF) receptor autophosphorylation.[2] |

| Aurora Kinase B | 35 nM[1] | IC₅₀ | |

| Aurora Kinase C | 210 nM[1] | IC₅₀ | |

| Kinases with Low or No Activity | |||

| EGFR | >100 µM[1][2] | IC₅₀ | No effect on EGF-stimulated EGFR tyrosine phosphorylation.[2] |

| IGF-1R | Low Activity[2] | N/A | |

| Met | Low Activity[2] | N/A | |

| Src | Low Activity[2] | N/A | |

| Lck | Low Activity[2] | N/A | |

| Zap70 | Low Activity[2] | N/A | |

| Abl | Low Activity[2] | N/A | |

| CDK2 | Low Activity[2] | N/A |

Cell-Based Inhibition Data

| Cell-Based Assay | Inhibition Value (IC₅₀) | Notes |

| VEGF-driven mitogenesis of HUVECs | 0.34 µM[5] | |

| FGF-driven mitogenesis of HUVECs | 9.6 µM[5] | |

| SCF-induced proliferation of MO7E cells | 0.29 µM[2] |

Experimental Protocols

The following protocols are representative of the methodologies used to determine the kinase selectivity profile of this compound.

Biochemical Kinase Assay: In Vitro Trans-Phosphorylation

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase in a cell-free system.

Materials:

-

Recombinant human kinase (e.g., KDR, FGFR1, PDGFRβ)

-

Peptide substrate (e.g., poly-Glu,Tyr 4:1)

-

This compound (SU6668)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 1 mM DTT)

-

96-well microtiter plates

-

Anti-phosphotyrosine antibody conjugated to a detectable marker (e.g., HRP)

-

Detection substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat 96-well microtiter plates with the peptide substrate (e.g., 20 µ g/well of poly-Glu,Tyr in PBS) and incubate overnight at 4°C.[4]

-

Blocking: Wash the plates with PBS and block excess protein binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer.

-

Kinase Reaction:

-

Add the recombinant kinase to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Initiate the phosphorylation reaction by adding ATP to a final concentration that is at or near the Kₘ for the specific kinase.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

-

Detection:

-

Wash the wells to remove ATP and unbound reagents.

-

Add an anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the detection substrate.

-

After a suitable incubation period, stop the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Inhibition of Receptor Autophosphorylation

This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines (e.g., NIH-3T3 overexpressing PDGFRβ)

-

Cell culture medium and supplements

-

Ligand (e.g., VEGF, PDGF)

-

This compound (SU6668)

-

Lysis buffer

-

Antibodies for Western blotting (anti-phospho-RTK, anti-total-RTK, secondary antibodies)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to near confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF) for a short period (e.g., 5-10 minutes).

-

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target receptor.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for the total amount of the target receptor to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities to determine the extent of inhibition of receptor phosphorylation at different this compound concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a general workflow for its kinase profiling.

Caption: A generalized workflow for determining the kinase selectivity profile of a compound like this compound.

Caption: this compound inhibits key signaling pathways involved in angiogenesis and cell proliferation.

Conclusion

This compound (SU6668) is a multi-targeted tyrosine kinase inhibitor with potent activity against VEGFR, PDGFR, and FGFR. Its selectivity profile, characterized by strong inhibition of these pro-angiogenic receptors and minimal activity against others like EGFR, provides a clear rationale for its observed anti-tumor and anti-angiogenic effects. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and characterization of this compound and other similar kinase inhibitors. The detailed understanding of its kinase selectivity is crucial for its potential therapeutic applications and for the design of next-generation inhibitors with improved potency and selectivity.

References

Orantinib's Anti-Proliferative Efficacy in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orantinib (also known as SU6668 or TSU-68) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent anti-angiogenic and anti-proliferative properties. This document provides an in-depth technical guide on the anti-proliferative effects of this compound across various cancer cell lines. It includes a comprehensive summary of its inhibitory concentrations, detailed experimental protocols for assessing its efficacy, and visualizations of the key signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in the evaluation and potential application of this compound in oncology.

Introduction

This compound is an orally bioavailable small molecule that competitively inhibits the ATP-binding sites of several key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include Platelet-Derived Growth Factor Receptor β (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] Additionally, this compound has been shown to inhibit the stem cell factor receptor, c-Kit.[2] By blocking these signaling pathways, this compound disrupts downstream cellular processes crucial for cancer cell proliferation and survival. This guide details the quantitative effects of this compound on various cancer cell lines and provides the methodologies to replicate and expand upon these findings.

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following tables summarize the reported IC50 and Ki (inhibitor constant) values for this compound against its primary kinase targets and various cell lines.

Table 1: this compound Kinase Inhibition Profile

| Target Kinase | Assay Type | Value (µM) |

| PDGFRβ | Cell-free (Ki) | 0.008 |

| PDGFRβ | Cell-free (IC50) | 0.06 |

| VEGFR2 (KDR) | Cell-free (Ki) | 2.1 |

| VEGFR2 (KDR) | Cell-free (IC50) | 2.4 |

| FGFR1 | Cell-free (Ki) | 1.2 |

| FGFR1 | Cell-free (IC50) | 3.0 |

| c-Kit | Cellular | 0.1 - 1.0 |

Data compiled from multiple sources.[3][4][5]

Table 2: Anti-Proliferative Activity of this compound in Various Cell Lines

| Cell Line | Cancer Type/Origin | Assay Type | IC50 (µM) |

| HUVEC | Human Umbilical Vein Endothelial Cells | Mitogenesis (VEGF-driven) | 0.34 |

| HUVEC | Human Umbilical Vein Endothelial Cells | Mitogenesis (FGF-driven) | 9.6 |

| MO7E | Human Myeloid Leukemia | Proliferation (SCF-induced) | 0.29 |

| A375 | Melanoma | In vivo xenograft | N/A |

| Colo205 | Colon Carcinoma | In vivo xenograft | N/A |

| H460 | Lung Carcinoma | In vivo xenograft | N/A |

| Calu-6 | Lung Carcinoma | In vivo xenograft | N/A |

| C6 | Glioma | In vivo xenograft | N/A |

| SF763T | Glioma | In vivo xenograft | N/A |

| SKOV3TP5 | Ovarian Carcinoma | In vivo xenograft | N/A |

| HT29 | Colon Carcinoma | In vivo xenograft | N/A |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the anti-proliferative effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound (SU6668)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring they are in the logarithmic growth phase.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations for testing. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

MTT Cell Proliferation Assay Workflow.

Western Blot Analysis of ERK Phosphorylation

This protocol details the procedure for assessing the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream effector in the signaling pathways targeted by this compound.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound (SU6668)

-

DMSO

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified duration. Include a vehicle control.

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[2][8]

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[8]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using an imaging system.[2]

-

-

Stripping and Re-probing:

-

Densitometry Analysis:

-

Quantify the band intensities for phospho-ERK and total ERK.

-

Calculate the ratio of phospho-ERK to total ERK to determine the relative level of ERK phosphorylation.

-

Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by inhibiting the signaling cascades initiated by the binding of growth factors to their respective receptor tyrosine kinases. The diagrams below illustrate the primary signaling pathways targeted by this compound.

This compound Inhibition of RTK Signaling.

References

- 1. researchhub.com [researchhub.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. 3.4. Western Blotting and Detection [bio-protocol.org]

The Structural Basis of Orantinib's Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orantinib (also known as SU6668 or TSU-68) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for its anti-angiogenic and anti-tumor activities. It primarily targets the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) families of kinases. This technical guide provides an in-depth overview of the structural and molecular basis of this compound's kinase inhibition, detailing its mechanism of action, inhibitory activity, and effects on downstream signaling pathways. This document includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key molecular interactions and cellular pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound is an orally bioavailable, synthetic small molecule that functions as an ATP-competitive inhibitor of several receptor tyrosine kinases crucial for tumor growth and angiogenesis.[1][2] Its primary targets include VEGFR2 (KDR/Flk-1), PDGFRβ, and FGFR1.[3][4] By binding to the ATP-binding pocket of these kinases, this compound blocks their autophosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and survival.[1][2] This guide elucidates the structural features of this compound's interaction with its target kinases and the experimental basis for its characterization.

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as a competitive inhibitor with respect to ATP for the kinase domain of its target receptors.[3][5] This mode of inhibition is central to its efficacy in blocking the catalytic activity of these enzymes.

Structural Basis of FGFR1 Inhibition

Co-crystallographic studies of this compound (SU6668) with the catalytic domain of FGFR1 have provided critical insights into its binding mode.[3] The oxindole (B195798) core of this compound acts as an adenine (B156593) mimetic, forming key hydrogen bonds with the hinge region of the kinase domain.[3] Specifically, the oxindole moiety forms hydrogen bonds with the backbone of residues in the hinge region of the kinase.[3]

The propionic acid side chain of this compound plays a crucial role in its interaction with FGFR1. This side chain can adopt several conformations within the binding pocket, with a primary interaction involving the terminal carboxylate forming a hydrogen bond with the side chain of Asn568.[3]

Below is a diagram illustrating the key interactions between this compound and the ATP-binding pocket of FGFR1.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its target kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters demonstrating its efficacy.

| Kinase Target | IC50 (µM) | Ki (nM) | Reference(s) |

| PDGFRβ | 0.008 | 8 | [1][4] |

| VEGFR2 (KDR/Flk-1) | 2.1 | 2100 | [4] |

| FGFR1 | 1.2 | 1200 | [4] |

| c-Kit | 0.1 - 1.0 | - | [1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method to determine the IC50 of this compound against a target kinase.

Objective: To measure the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free system.

Materials:

-

Recombinant purified kinase (e.g., PDGFRβ, VEGFR2, FGFR1)

-

Specific peptide substrate for the kinase

-

This compound (SU6668)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve final assay concentrations.

-

Prepare a solution of the kinase and substrate in kinase reaction buffer.

-

Prepare an ATP solution containing a mixture of cold ATP and [γ-³²P]ATP.

-

-

Assay Setup:

-

In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound.

-

Include control wells with no inhibitor (positive control) and no kinase (negative control).

-

-

Initiate Reaction:

-

Start the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

-

Stop Reaction and Measure Phosphorylation:

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

-

Data Analysis:

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

Off-Target Effects of Orantinib in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orantinib (also known as SU6668 and TSU-68) is a multi-targeted receptor tyrosine kinase inhibitor initially developed for its anti-angiogenic and anti-tumor properties.[1] While its primary on-target activities against Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR) are well-documented, a comprehensive understanding of its off-target effects is crucial for a complete preclinical safety and efficacy assessment. This technical guide provides an in-depth overview of the known off-target activities of this compound in preclinical models, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and key identified off-targets. This data is compiled from various cell-free and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound against Primary and Off-Target Kinases

| Target Kinase | Assay Type | Potency (IC50 / Ki) | Reference(s) |

| Primary Targets | |||

| PDGFRβ | Cell-free (Ki) | 8 nM | [2][3] |

| PDGFRβ | Cell-based (IC50) | 60 nM | [4] |

| VEGFR2 (Flk-1/KDR) | Cell-free (Ki) | 2.1 µM | [3] |

| VEGFR2 (Flk-1/KDR) | Cell-based (IC50) | 2.4 µM | [4] |

| FGFR1 | Cell-free (Ki) | 1.2 µM | [3] |

| FGFR1 | Cell-based (IC50) | 3.0 µM | [4] |

| Identified Off-Targets | |||

| c-Kit | Cell-based (IC50) | 0.1 - 1 µM | [2] |

| Aurora Kinase B | Cell-based (IC50) | 35 nM | [4][5] |

| Aurora Kinase C | Cell-based (IC50) | 210 nM | [4][5] |

Table 2: Cellular Activity of this compound in Preclinical Models

| Cellular Effect | Cell Line | Potency (IC50) | Reference(s) |

| Inhibition of SCF-induced c-Kit autophosphorylation | MO7E | 0.1 - 1 µM | [2] |